DN401

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

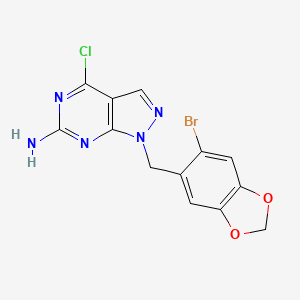

Molecular Formula |

C13H9BrClN5O2 |

|---|---|

Molecular Weight |

382.60 g/mol |

IUPAC Name |

1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-4-chloropyrazolo[5,4-d]pyrimidin-6-amine |

InChI |

InChI=1S/C13H9BrClN5O2/c14-8-2-10-9(21-5-22-10)1-6(8)4-20-12-7(3-17-20)11(15)18-13(16)19-12/h1-3H,4-5H2,(H2,16,18,19) |

InChI Key |

BIABSXPPEYWVER-UHFFFAOYSA-N |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)CN3C4=C(C=N3)C(=NC(=N4)N)Cl)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of Novel DNA Repair Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A thorough search of publicly available scientific literature and clinical trial databases did not yield any specific information for a compound designated "DN401." The following guide provides a comprehensive overview of the mechanisms of action for prominent classes of novel DNA repair inhibitors, which may be analogous to the potential target and mechanism of a compound like this compound.

Introduction to DNA Damage Response and Therapeutic Targeting

The DNA Damage Response (DDR) is a complex network of signaling pathways that detect, signal, and repair DNA lesions, thus maintaining genomic stability.[1][2] Cancer cells often exhibit defects in DDR pathways, leading to increased reliance on the remaining intact repair mechanisms for survival. This dependency creates a therapeutic window for inhibitors that target these compensatory pathways, a concept known as synthetic lethality.[3][4] Pharmacological inhibition of DNA repair can enhance the efficacy of DNA-damaging agents like chemotherapy and radiotherapy and can also be effective as a monotherapy in tumors with specific DDR deficiencies.[5] This guide explores the core mechanisms of several key classes of DNA repair inhibitors that are currently in development or clinical use.

Key DNA Repair Pathways and Their Inhibitors

Mammalian cells possess several major DNA repair pathways to counteract different types of DNA damage.[6] Key pathways that are actively targeted in cancer therapy include Base Excision Repair (BER), Homologous Recombination (HR), Non-Homologous End Joining (NHEJ), and the overarching DNA damage signaling coordinated by ATR and ATM kinases.

PARP Inhibitors and the Base Excision Repair (BER) Pathway

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for the repair of DNA single-strand breaks (SSBs) through the BER pathway.[7] When PARP is inhibited, unrepaired SSBs are converted into more cytotoxic double-strand breaks (DSBs) during DNA replication.[3][8] In cancer cells with deficient HR repair (e.g., due to BRCA1/2 mutations), these DSBs cannot be accurately repaired, leading to genomic instability and cell death.[3][8]

Quantitative Data Summary: PARP Inhibitor Efficacy

| Inhibitor | Target(s) | IC50 (in BRCA-deficient cells) | Clinical Indication(s) | Reference |

| Olaparib | PARP1/2 | ~5 nM | Ovarian, Breast, Pancreatic, Prostate Cancer (with BRCAm) | [9] |

| Rucaparib | PARP1/2 | ~7 nM | Ovarian, Prostate Cancer (with BRCAm) | [10] |

| Niraparib | PARP1/2 | ~4 nM | Ovarian Cancer | [5] |

| Talazoparib | PARP1/2 | ~1 nM | Breast Cancer (with germline BRCAm) | [10] |

Experimental Protocol: PARP Trapping Assay

This assay quantifies the ability of a PARP inhibitor to "trap" the PARP enzyme on DNA, which is a key component of their cytotoxic effect.[8]

-

Cell Culture: Plate BRCA-deficient cancer cells (e.g., CAPAN-1) and BRCA-proficient cells (e.g., BxPC-3) in appropriate media.

-

Drug Treatment: Treat cells with varying concentrations of the test inhibitor (e.g., this compound) for 24 hours.

-

Cell Lysis and Fractionation: Lyse the cells and separate the chromatin-bound protein fraction from the soluble fraction via centrifugation.

-

Immunoblotting: Perform Western blotting on the chromatin-bound fraction using an antibody specific for PARP1.

-

Quantification: Densitometry is used to quantify the amount of chromatin-bound PARP1 relative to a loading control (e.g., histone H3). An increase in the chromatin-bound PARP1 indicates trapping.

Signaling Pathway: PARP Inhibition Leading to Synthetic Lethality

Caption: Mechanism of synthetic lethality with PARP inhibitors in HR-deficient cells.

ATR Inhibitors and the Replication Stress Response

Ataxia-telangiectasia and Rad3-related (ATR) kinase is a master regulator of the cellular response to replication stress and certain types of DNA damage.[2] ATR inhibitors are particularly effective in tumors with high levels of replication stress or defects in other DDR proteins like ATM.[9] By blocking the ATR signaling cascade, these inhibitors prevent cell cycle arrest and DNA repair, leading to the accumulation of lethal DNA damage as cells attempt to divide.[9]

Quantitative Data Summary: ATR Inhibitor Potency

| Inhibitor | Target | IC50 (cellular potency) | Combination Synergy | Reference |

| Berzosertib | ATR | ~20 nM | Chemotherapy (Topotecan, Gemcitabine), PARP inhibitors | [8][9] |

| BAY 1895344 | ATR | ~7 nM | Particularly effective in ATM-deficient tumors | [9] |

Experimental Protocol: γ-H2AX Foci Formation Assay for DNA Damage

This immunofluorescence-based assay is used to visualize and quantify DNA double-strand breaks.

-

Cell Seeding and Treatment: Seed tumor cells on coverslips in a multi-well plate. Treat with the ATR inhibitor alone or in combination with a DNA-damaging agent (e.g., a topoisomerase inhibitor).

-

Fixation and Permeabilization: After the desired incubation period (e.g., 24 hours), fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.

-

Immunostaining: Block with 1% BSA and then incubate with a primary antibody against phosphorylated H2AX (γ-H2AX). Follow with a fluorescently labeled secondary antibody. Stain nuclei with DAPI.

-

Microscopy and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γ-H2AX foci per nucleus using automated image analysis software. A significant increase in foci indicates an accumulation of DNA DSBs.

Experimental Workflow: ATR Inhibitor Mechanism of Action

Caption: ATR inhibitor workflow disrupting the replication stress response.

DNA-PKcs Inhibitors and Non-Homologous End Joining (NHEJ)

The DNA-dependent protein kinase catalytic subunit (DNA-PKcs) is a critical component of the NHEJ pathway, the primary mechanism for repairing DSBs in human cells.[11] Inhibiting DNA-PKcs can prevent the repair of DSBs induced by radiotherapy or certain chemotherapies, thereby sensitizing cancer cells to these treatments.[4][7]

Quantitative Data Summary: DNA-PKcs Inhibitor Activity

| Inhibitor | Target | IC50 (enzymatic assay) | Therapeutic Strategy | Reference |

| M3814 | DNA-PKcs | ~2 nM | Combination with radiotherapy, chemotherapy, PARP inhibitors | [4][7] |

| AZD7648 | DNA-PKcs | ~0.6 nM | Combination with PARP inhibitors (Olaparib) | [4] |

Experimental Protocol: In Vitro Kinase Assay

This biochemical assay measures the direct inhibitory effect of a compound on the kinase activity of its target.

-

Reaction Setup: In a microplate, combine recombinant human DNA-PKcs enzyme, a specific peptide substrate, and ATP.

-

Inhibitor Addition: Add the test compound (e.g., this compound) at various concentrations.

-

Kinase Reaction: Incubate the plate at 30°C to allow the phosphorylation of the substrate by the enzyme.

-

Detection: Stop the reaction and use a phosphospecific antibody or a luminescence-based ATP detection kit (e.g., Kinase-Glo®) to measure the extent of the reaction. A decrease in signal indicates inhibition.

-

Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.

Logical Relationship: DNA-PKcs Inhibition in Combination Therapy

Caption: Logic of combining DNA-PKcs inhibitors with DNA-damaging agents.

Conclusion

The field of DNA repair inhibition is a cornerstone of modern precision oncology. While the specific details of "this compound" are not publicly known, the principles and mechanisms outlined in this guide for PARP, ATR, and DNA-PKcs inhibitors provide a robust framework for understanding how such a novel agent might function. The continued development of these targeted therapies, guided by robust preclinical and clinical research, holds immense promise for improving cancer treatment outcomes.[1][12]

References

- 1. DNA damage response inhibitors in cancer therapy: lessons from the past, current status and future implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Advancing cancer therapy: new frontiers in targeting DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | DNA Repair Pathways in Cancer Therapy and Resistance [frontiersin.org]

- 6. Mechanisms of DNA damage, repair and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Biomarker-Guided Development of DNA Repair Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. icr.ac.uk [icr.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Accelerating cancer drug development by targeting a DNA repair protein | Department of Biochemistry [bioc.cam.ac.uk]

- 12. Targeting DNA repair pathway in cancer: Mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Deep Dive into DN401: A Novel Approach to Pompe Disease

For Immediate Release to the Scientific Community

This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical evaluation of DN401 (also known as DYNE-401), an investigational therapeutic for Pompe disease. Developed by Dyne Therapeutics, this compound leverages the proprietary FORCE™ platform to enhance the delivery of acid alpha-glucosidase (GAA), the deficient enzyme in Pompe disease, to muscle and central nervous system (CNS) tissues. This document is intended for researchers, scientists, and drug development professionals interested in the next generation of enzyme replacement therapies.

Introduction: The Unmet Need in Pompe Disease

Pompe disease is a rare, autosomal recessive lysosomal storage disorder caused by a deficiency of the enzyme acid alpha-glucosidase (GAA). This deficiency leads to the accumulation of glycogen (B147801) within lysosomes, primarily affecting skeletal muscle, cardiac muscle, and the central nervous system.[1][2][3][4] Current standard-of-care is enzyme replacement therapy (ERT) with recombinant human GAA (rhGAA). While ERT has shown benefits, its efficacy is limited by poor uptake in key tissues like skeletal muscle and its inability to cross the blood-brain barrier to address CNS manifestations of the disease.[1][2][3] this compound was developed to overcome these limitations.

The FORCE™ Platform: A Targeted Delivery Strategy

The discovery of this compound is rooted in the development of Dyne's FORCE™ platform. This platform is designed to improve the delivery of therapeutic payloads to muscle tissue.[5] The core of the FORCE™ platform is an antigen-binding fragment (Fab) that targets the transferrin receptor 1 (TfR1).[5][6][7][8] TfR1 is highly expressed on the surface of muscle cells, providing a specific portal for cellular entry.[8] By conjugating a therapeutic payload to this Fab, the FORCE™ platform aims to achieve targeted and enhanced delivery to the tissues most affected by Pompe disease.

This compound: Synthesis and Composition

This compound is a conjugate molecule comprised of two key components:

-

Targeting Moiety: An antigen-binding fragment (Fab) that specifically binds to the human transferrin receptor 1 (TfR1).[5][6][7]

-

Therapeutic Payload: Recombinant human acid alpha-glucosidase (GAA), the enzyme that is deficient in Pompe disease.[5]

These two components are connected via a cleavable linker.[6][7] The precise chemical details of the linker and the conjugation process are proprietary to Dyne Therapeutics.

The general synthesis pathway can be conceptualized as follows:

Mechanism of Action: TfR1-Mediated Delivery and Lysosomal Trafficking

This compound's mechanism of action is designed to enhance the cellular uptake of GAA in target tissues.

-

Binding: The Fab component of this compound binds to TfR1 on the surface of muscle and CNS cells.[8]

-

Internalization: Upon binding, the this compound-TfR1 complex is internalized into the cell via endocytosis.

-

Trafficking: The endosome containing the complex traffics to the lysosome.

-

Release and Activity: Inside the acidic environment of the lysosome, the linker is cleaved, releasing the active GAA enzyme. The released GAA can then degrade the accumulated glycogen.

Preclinical Data

This compound has been evaluated in a mouse model of Pompe disease (hTfR1/6Neo mice), which expresses the human transferrin receptor 1.[1][2] The results of these preclinical studies are summarized below.

Table 1: Qualitative Summary of Preclinical Efficacy of this compound

| Parameter | Observation | Source |

| Glycogen Clearance (Muscle) | Significant glycogen clearance observed in cardiac and skeletal muscle. | [1][2][3] |

| Glycogen Clearance (CNS) | Demonstrated glycogen clearance in the central nervous system. | [1][2][3] |

| Lysosomal Size | Normalized lysosomal size in affected tissues. | [1][2][3] |

| Potency vs. Standard of Care | Superior efficacy and dose potency compared to naked GAA enzyme. | [1][2][3] |

| Dosing Frequency | Data suggests the potential for a less frequent, monthly dosing schedule. |

Note: Specific quantitative data on percentage of glycogen reduction and dose-response relationships are not publicly available at the time of this publication.

Experimental Protocols

Detailed proprietary protocols for the synthesis of this compound are not publicly available. However, this section provides an overview of the standard methodologies for the key preclinical assays.

Animal Model

The preclinical efficacy of this compound was evaluated in the hTfR1/6Neo mouse model of Pompe disease.[1][2] This model was created by crossing the well-established 6Neo mouse model of Pompe disease with mice expressing the human transferrin receptor 1, making it a suitable model for testing TfR1-targeted therapies.[1]

Quantification of Tissue Glycogen

Objective: To measure the concentration of glycogen in various tissues (e.g., skeletal muscle, heart, brain).

Methodology:

-

Tissue Homogenization: A weighed portion of frozen tissue is homogenized in a suitable buffer.

-

Glycogen Hydrolysis: The homogenate is treated with an acid (e.g., hydrochloric acid) or an enzyme (e.g., amyloglucosidase) to break down glycogen into glucose monomers.[9][10][11][12][13]

-

Glucose Quantification: The resulting glucose concentration is measured using a colorimetric or fluorometric assay. A common method is the phenol-sulfuric acid method, where the sample is mixed with phenol (B47542) and sulfuric acid, and the absorbance is read at 490 nm.[9][10] Alternatively, enzymatic assays using glucose oxidase or hexokinase can be used.[12][13]

-

Calculation: The glycogen content is calculated based on the amount of glucose released and normalized to the tissue weight.

Assessment of Lysosomal Size

Objective: To evaluate the effect of this compound on the lysosomal enlargement characteristic of Pompe disease.

Methodology:

-

Tissue Preparation: Tissues are fixed, embedded in paraffin, and sectioned.

-

Immunohistochemistry: The tissue sections are stained with an antibody against a lysosomal membrane protein, such as Lysosome Associated Membrane Protein 1 (LAMP1), to visualize the lysosomes.[1]

-

Imaging: The stained sections are imaged using fluorescence microscopy.

-

Image Analysis: The size (area or diameter) of the lysosomes is quantified using image analysis software.[14][15] The data from treated and untreated animals are then compared.

Conclusion

This compound represents a promising, next-generation therapeutic approach for Pompe disease. By utilizing the FORCE™ platform to enhance the delivery of GAA to key tissues, this compound has the potential to address the limitations of current enzyme replacement therapies. Preclinical data demonstrate significant glycogen clearance in both muscle and the CNS, along with normalization of lysosomal size in a relevant animal model. Further development and clinical evaluation of this compound are warranted.

References

- 1. dyne-tx.com [dyne-tx.com]

- 2. Dyne Therapeutics Presents New Preclinical Data Demonstrating the Potential of the FORCE™ Platform to Deliver Enzyme Replacement Therapy to Muscle and CNS in Pompe Disease | Dyne Therapeutics, Inc. [investors.dyne-tx.com]

- 3. investing.com [investing.com]

- 4. Glycogen accumulation in smooth muscle of a Pompe disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dyne-tx.com [dyne-tx.com]

- 6. FORCE platform overcomes barriers of oligonucleotide delivery to muscle and corrects myotonic dystrophy features in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. FORCE platform overcomes barriers of oligonucleotide delivery to muscle and corrects myotonic dystrophy features in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. An optimized method for tissue glycogen quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Digestion for Glycogen determination in liver/muscle [macdougald.lab.medicine.umich.edu]

- 12. scribd.com [scribd.com]

- 13. Analysis of Mouse Liver Glycogen Content [bio-protocol.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide on DN401: Chemical Structure and Properties

Notice: Information regarding a specific chemical entity designated "DN401" is not publicly available in scientific literature or chemical databases. The identifier "this compound" may be an internal development code, a placeholder, or an incorrect designation.

The search for "this compound" yielded information on several similarly named investigational products, none of which correspond to a specific small molecule with this exact identifier. These include:

-

DEN-401: A clinical trial related to a dengue vaccine.[1]

-

DNX-2401: An oncolytic adenovirus therapy for recurrent glioblastoma.[2][3][4][5]

-

ABN401: An investigational drug for advanced solid tumors targeting c-MET dysregulation.[6]

-

SL-401: A treatment for certain hematologic malignancies like acute myeloid leukemia (AML).[7]

These entities are biologics or other therapeutic agents and do not appear to be the chemical compound "this compound" for which a chemical structure and properties guide was requested.

Without a defined chemical structure, it is not possible to provide data on its properties, experimental protocols, or associated signaling pathways. Researchers, scientists, and drug development professionals seeking information on "this compound" are advised to verify the identifier and consult internal documentation or the originating source for accurate information.

For illustrative purposes only, this guide will proceed with a hypothetical framework of what such a technical document would entail if data on "this compound" were available.

Hypothetical Technical Guide: this compound

Core Chemical Information

This section would typically present the fundamental chemical identity of this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | Data Not Available |

| Molecular Weight | Data Not Available |

| IUPAC Name | Data Not Available |

| CAS Number | Data Not Available |

| SMILES | Data Not Available |

| Melting Point | Data Not Available |

| Boiling Point | Data Not Available |

| Solubility | Data Not Available |

| Appearance | Data Not Available |

Pharmacological Profile

This section would detail the interaction of this compound with biological systems.

Table 2: Pharmacological and Pharmacokinetic Properties of this compound

| Parameter | Value |

| Mechanism of Action | Data Not Available |

| Primary Target(s) | Data Not Available |

| IC₅₀/EC₅₀ | Data Not Available |

| Bioavailability | Data Not Available |

| Half-life (t½) | Data Not Available |

| Metabolism | Data Not Available |

| Excretion | Data Not Available |

Signaling Pathways

This section would visualize the biological pathways modulated by this compound. As no specific pathway is known, a hypothetical signaling cascade is presented below.

Caption: Hypothetical signaling pathway for this compound.

Experimental Protocols

This section would provide detailed methodologies for key experiments.

4.1. In Vitro Target Engagement Assay

-

Objective: To quantify the binding affinity of this compound to its putative target.

-

Methodology:

-

Cell Culture: Specific cell line expressing the target protein would be cultured under standard conditions.

-

Compound Treatment: Cells would be treated with varying concentrations of this compound.

-

Lysis and Incubation: Cells would be lysed, and the lysate incubated with a labeled ligand for the target protein.

-

Detection: The displacement of the labeled ligand by this compound would be measured using an appropriate detection method (e.g., fluorescence polarization, FRET).

-

Data Analysis: IC₅₀ values would be calculated from the dose-response curve.

-

4.2. Cellular Proliferation Assay

-

Objective: To assess the effect of this compound on cell viability and growth.

-

Methodology:

-

Cell Seeding: Cancer cell lines would be seeded in 96-well plates.

-

Treatment: After 24 hours, cells would be treated with a serial dilution of this compound.

-

Incubation: Plates would be incubated for 72 hours.

-

Viability Measurement: Cell viability would be assessed using a colorimetric assay (e.g., MTS, MTT) or a fluorescence-based assay.

-

Data Analysis: GI₅₀ (concentration for 50% growth inhibition) values would be determined.

-

Below is a conceptual workflow for a typical in vitro experiment.

Caption: General workflow for an in vitro cell-based assay.

References

- 1. clinicaltrials.takeda.com [clinicaltrials.takeda.com]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. obesityhealthmatters.com [obesityhealthmatters.com]

- 5. DNAtrix Announces Treatment Of First Patient With DNX-2401 In Recurrent Glioblastoma Trial [prnewswire.com]

- 6. To Evaluate the Safety, Pharmacokinetics, Pharmacodynamics, and Antitumor Activity of ABN401 in Patients With Advanced Solid Tumors and Non-Small Cell Lung Cancer Harboring c-MET Dysregulation | Clinical Research Trial Listing [centerwatch.com]

- 7. Phase 1 Study of SL-401 in Combination with Azacitidine and Venetoclax in Relapsed/Refractory Acute Myeloid Leukemia (AML) and in Treatment-Naive Subjects with AML Not Eligible for Standard Induction and in Subjects with Blastic Plasmacytoid Dendritic Cell Neoplasm (BPDCN) or SL-401 in Combination with Azacitidine in Subjects with High-Risk Myelodysplastic Syndrome (MDS) | Dana-Farber Cancer Institute [dana-farber.org]

DN401 Target Validation in Cancer Cell Lines: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a comprehensive overview of the target validation of DN401, a potent anti-cancer agent, in various cancer cell lines. It details the mechanism of action, experimental validation protocols, and quantitative data derived from preclinical studies.

Quantitative Data Summary

This compound has been identified as a potent inhibitor of the Heat Shock Protein 90 (Hsp90) family, with a strong preference for the mitochondrial isoform, TRAP1. The following tables summarize the available quantitative data regarding its binding affinity and inhibitory concentrations.

Table 1: Binding Affinity of this compound to Hsp90 Family Proteins

| Target Protein | IC50 (nM) | Cellular Localization |

| TRAP1 | 79 | Mitochondria |

| Hsp90 | 698 | Cytoplasm |

| Grp94 | Weakly Inhibited | Endoplasmic Reticulum |

Data sourced from fluorescence polarization assays.

Table 2: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay Duration |

| HeLa | Cervical Cancer | Data not publicly available | 24 hours |

| Various | Multiple Cancer Types | Data not publicly available | Not specified |

Core Mechanism of Action and Signaling Pathway

This compound functions as a pan-inhibitor of the Hsp90 family of chaperone proteins, which includes Hsp90, Grp94, and TRAP1, located in the cytoplasm, endoplasmic reticulum, and mitochondria, respectively. Its primary mechanism involves the potent and selective inhibition of mitochondrial TRAP1. This inhibition triggers a cascade of events leading to cancer cell death.

The inhibition of TRAP1 disrupts mitochondrial homeostasis, leading to mitochondrial dysfunction. This results in an increase in cytosolic calcium levels, which in turn activates the calcium-dependent phosphatase, calcineurin. Activated calcineurin dephosphorylates Dynamin-related protein 1 (Drp1), promoting its translocation to the mitochondria and inducing mitochondrial fragmentation. This process is a key step in the intrinsic apoptotic pathway.

Simultaneously, the weaker inhibition of cytosolic Hsp90 by this compound leads to the degradation of its client proteins, which are often crucial for cancer cell survival and proliferation. Key Hsp90 client proteins affected by this compound include the kinases Akt and Chk1. The degradation of these proteins further contributes to the pro-apoptotic effect of this compound.

Caption: Signaling pathway of this compound-induced apoptosis in cancer cells.

Experimental Protocols and Workflows

This section provides detailed methodologies for the key experiments used to validate the target and mechanism of action of this compound in cancer cell lines.

Western Blot Analysis for Client Protein Degradation

This protocol is used to assess the effect of this compound on the protein levels of TRAP1 and Hsp90 client proteins.

Experimental Workflow:

Caption: Experimental workflow for Western Blot analysis.

Methodology:

-

Cell Culture and Treatment: HeLa cells are cultured in appropriate media to ~80% confluency. Cells are then treated with this compound (e.g., 20 µM) or a vehicle control (DMSO) for 6 hours.

-

Lysis and Protein Quantification: After treatment, cells are washed with cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for TRAP1 client proteins (e.g., SDHB) and Hsp90 client proteins (e.g., Cdk4, HER2, Akt, Chk1), as well as a loading control (e.g., β-actin or GAPDH).

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Intracellular Calcium Measurement

This assay quantifies changes in intracellular calcium concentration following this compound treatment using the fluorescent indicator Fluo-4 AM.

Experimental Workflow:

Caption: Workflow for intracellular calcium measurement.

Methodology:

-

Cell Preparation and Treatment: HeLa cells are seeded in a suitable format (e.g., 6-well plate) and allowed to adhere. Cells are then treated with this compound (e.g., 20 µM), a vehicle control, and positive/negative controls for 6 hours.

-

Dye Loading: After treatment, the culture medium is removed, and cells are incubated with a loading buffer containing Fluo-4 AM (typically 1-5 µM) for 30-60 minutes at 37°C in the dark.

-

Washing: Cells are washed with a calcium-containing buffer (e.g., HBSS) to remove extracellular Fluo-4 AM.

-

Flow Cytometry: The fluorescence intensity of the cells is measured using a flow cytometer with excitation at ~494 nm and emission detection at ~516 nm. An increase in fluorescence intensity corresponds to a higher intracellular calcium concentration.

Calcineurin Phosphatase Activity Assay

This colorimetric assay measures the enzymatic activity of calcineurin in cell lysates.

Experimental Workflow:

Caption: Workflow for calcineurin phosphatase activity assay.

Methodology:

-

Cell Lysate Preparation: HeLa cells are treated with this compound (e.g., 10 µM) for 6 hours. Cells are then lysed, and the lysate is desalted to remove interfering free phosphate.

-

Phosphatase Reaction: The desalted cell lysate is incubated with a specific calcineurin substrate (RII phosphopeptide) in a buffer containing calcium and calmodulin at 30°C.

-

Phosphate Detection: The reaction is stopped, and the amount of free phosphate released by calcineurin activity is measured using a malachite green-based colorimetric reagent.

-

Data Analysis: The absorbance is read at approximately 620 nm using a microplate reader. The calcineurin activity is determined by comparing the phosphate released in the presence and absence of a specific calcineurin inhibitor (e.g., FK506) and is normalized to the total protein concentration of the lysate.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to detect and quantify apoptosis induced by this compound.

Experimental Workflow:

An In-Depth Technical Guide on the In Vivo Pharmacokinetics and Pharmacodynamics of ABN401

Disclaimer: Initial searches for the compound "DN401" did not yield any specific results for in vivo pharmacokinetic and pharmacodynamic data. However, a similarly named compound, ABN401, has a substantial body of preclinical data available. This technical guide focuses on ABN401, a highly potent and selective c-MET inhibitor.

Introduction

ABN401 is an orally bioavailable, selective, ATP-competitive inhibitor of the c-MET receptor tyrosine kinase.[1][2] The dysregulation of c-MET signaling, often through gene amplification or mutations, is a known driver in the tumorigenesis of various cancers, including non-small cell lung cancer (NSCLC) and gastric cancer.[3][4] ABN401 has been designed to target cancers with MET oncogenic addiction.[3] By binding to the ATP-binding site of the MET tyrosine kinase, ABN401 inhibits its autophosphorylation and disrupts downstream signaling pathways, ultimately leading to apoptosis in cancer cells with aberrant c-MET activation.[3][5] Preclinical studies have demonstrated its therapeutic efficacy in MET-addicted cancer cell lines and xenograft models.[3] Currently, ABN401 is undergoing clinical evaluation in patients with advanced solid tumors, including a Phase 2 trial for NSCLC with MET exon 14 skipping mutations.[5][6]

Pharmacokinetics

Preclinical pharmacokinetic profiles of ABN401 have been established in Sprague-Dawley (SD) rats, beagle dogs, and cynomolgus monkeys, demonstrating favorable properties for oral administration.[3]

Table 1: Pharmacokinetic Parameters of ABN401 in Different Species

| Species | Route | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (hr) | AUC₀-t (ng·hr/mL) | T₁/₂ (hr) | Bioavailability (F%) |

| SD Rat | IV | 5 | - | - | 4130 | 2.1 | - |

| PO | 5 | 1140 | 2.0 | 4860 | 3.2 | 42.1 - 56.2 | |

| PO | 20 | 3890 | 4.0 | 21100 | 4.5 | ||

| PO | 50 | 9870 | 6.0 | 68400 | 5.8 | ||

| Beagle Dog | IV | 2 | - | - | 1840 | 2.9 | - |

| PO | 2 | 180 | 2.0 | 980 | 4.1 | 27.4 - 37.7 | |

| PO | 5 | 520 | 2.0 | 2940 | 4.5 | ||

| PO | 10 | 1150 | 4.0 | 6890 | 5.1 | ||

| Cynomolgus Monkey | IV | 1 | - | - | 1230 | 3.5 | - |

| PO | 1 | 110 | 2.0 | 540 | 4.2 | ||

| PO | 5 | 680 | 4.0 | 3890 | 5.5 | ||

| PO | 10 | 1540 | 4.0 | 9870 | 6.1 |

Data extracted from a preclinical study by Kim et al.[3][7]

-

Animal Models: Sprague-Dawley (SD) rats, beagle dogs, and cynomolgus monkeys were used.[3]

-

Administration: ABN401 was administered intravenously (IV) and orally (P.O.).[3][7]

-

Sample Collection: Blood samples were collected at various time points post-administration.[3]

-

Analysis: Plasma concentrations of ABN401 were determined to calculate pharmacokinetic parameters.[3]

Pharmacodynamics

The in vivo pharmacodynamic effects of ABN401 have been demonstrated through its anti-tumor activity in various MET-addicted cancer cell xenograft and patient-derived xenograft (PDX) models.[3]

Table 2: In Vivo Anti-Tumor Efficacy of ABN401 in Xenograft Models

| Xenograft Model | Cancer Type | MET Alteration | Dose (mg/kg, P.O.) | Tumor Growth Inhibition (TGI) |

| SNU-5 | Gastric Carcinoma | MET Amplification | 3 | 24.47% |

| 30 | 89.49% | |||

| EBC-1 | Lung Squamous Cell Carcinoma | MET Amplification | 10 | 51.26% |

| 30 | 77.85% | |||

| SNU638 | Gastric Carcinoma | MET Amplification | 10 | 65.31% |

| 30 | 78.68% | |||

| LU5349 (PDX) | NSCLC Brain Metastasis | MET Amplification | 60, 125, 165 | Up to 95% |

| LU5406 (PDX) | NSCLC Brain Metastasis | MET Amplification | 60, 125, 165 | Up to 99% |

Data extracted from preclinical studies.[1][3][8][9]

-

Animal Models: BALB/c-nude mice and NOD/SCID mice were used for xenograft and PDX models, respectively.[3][8]

-

Tumor Implantation:

-

Treatment: When average tumor volume reached 150–300 mm³, mice were treated orally with ABN401 at doses ranging from 3 to 165 mg/kg.[1][3][8] The dosing schedule was typically once daily, five consecutive days a week for three weeks.[1][3]

-

Efficacy Evaluation: Tumor volumes were measured to determine tumor growth inhibition (TGI).[1][3]

-

Pharmacodynamic Marker Analysis: Tumor tissues were collected for analysis of c-MET phosphorylation and downstream signaling molecules (e.g., p-AKT, p-ERK) via Western blotting and immunohistochemistry (IHC) to establish a PK/PD relationship.[3][10]

Mechanism of Action and Signaling Pathway

ABN401 is a selective ATP-competitive inhibitor of c-MET.[1] Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-MET receptor dimerizes and autophosphorylates key tyrosine residues (Y1234/Y1235) in its kinase domain.[3][5] This activation triggers the recruitment of downstream signaling adaptors, leading to the activation of pathways such as the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, and invasion.[3][11] ABN401 binds to the ATP pocket of the c-MET kinase domain, preventing this autophosphorylation and subsequent downstream signaling.[3][5] This inhibition leads to the activation of the caspase-associated apoptotic pathway, as evidenced by increased levels of cleaved caspase-3 and PARP-1.[1][3]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Facebook [cancer.gov]

- 3. Therapeutic Efficacy of ABN401, a Highly Potent and Selective MET Inhibitor, Based on Diagnostic Biomarker Test in MET-Addicted Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic Efficacy of ABN401, a Highly Potent and Selective MET Inhibitor, Based on Diagnostic Biomarker Test in MET-Addicted Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ABN401 – ABION BIO [abionbio.com]

- 6. To Evaluate the Safety, Pharmacokinetics, Pharmacodynamics, and Antitumor Activity of ABN401 in Patients With Advanced Solid Tumors and Non-Small Cell Lung Cancer Harboring c-MET Dysregulation | Clinical Research Trial Listing [centerwatch.com]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. In Vitro and In Vivo Activity of AMG 337, a Potent and Selective MET Kinase Inhibitor, in MET-Dependent Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]

DN401: A Technical Guide to its Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

DN401, also known as Panvotinib-401, is a potent small molecule inhibitor targeting the heat shock protein 90 (Hsp90) family of molecular chaperones. This technical guide provides a comprehensive overview of the kinase selectivity profile of this compound, based on currently available data. The primary focus of this document is to present quantitative data on its inhibitory activity, detail the experimental methodologies used for its characterization, and visualize the relevant signaling pathways. As a pan-inhibitor of the Hsp90 family, this compound's effects on kinases are largely indirect, through the destabilization and subsequent degradation of Hsp90 client proteins, many of which are critical kinases involved in oncogenic signaling.

Data Presentation: Quantitative Inhibition Data

This compound has been characterized as a potent inhibitor of multiple members of the Hsp90 family. Its inhibitory activity has been quantified against key paralogs, demonstrating a strong affinity for TRAP1 and weaker, yet significant, inhibition of Hsp90.

| Target Protein | Assay Type | IC50 (nM) | Reference |

| TRAP1 | Fluorescence Polarization | 79 | [1] |

| Hsp90 | Fluorescence Polarization | 698 | [1] |

| Grp94 | Not specified | Strong Inhibition | [2][3] |

Note: While this compound is described as a "pan-Hsp90 family protein inhibitor," a comprehensive, publicly available kinome scan profiling its direct enzymatic inhibition against a broad panel of serine/threonine and tyrosine kinases has not been identified in the current literature. Its selectivity profile against "other kinases" is primarily understood through its impact on the stability of Hsp90 client proteins.

Impact on Hsp90 Client Kinases

This compound's inhibition of the Hsp90 chaperone machinery leads to the degradation of a number of client proteins, including several crucial kinases that are dependent on Hsp90 for their proper folding and stability. This indirect mechanism of action contributes significantly to its anti-cancer properties.

| Client Protein (Kinase) | Cellular Effect | Reference |

| Akt | Degradation | [1][2] |

| Chk1 | Degradation | [1][2] |

| HER2 (a receptor tyrosine kinase) | Degradation | [2] |

Experimental Protocols

Fluorescence Polarization Assay for TRAP1/Hsp90 Inhibition

This assay is used to determine the binding affinity of this compound to its primary targets, TRAP1 and Hsp90, by measuring the displacement of a fluorescently labeled probe.

Principle: A small fluorescently labeled molecule (tracer) that binds to the target protein is excited with plane-polarized light. When unbound, the tracer tumbles rapidly, emitting depolarized light. When bound to the larger target protein, its rotation is slowed, and the emitted light remains polarized. An unlabeled competitor, such as this compound, will displace the tracer, leading to a decrease in fluorescence polarization.

General Protocol:

-

Reagents and Materials:

-

Purified recombinant full-length TRAP1 or Hsp90 protein.

-

Fluorescently labeled probe (e.g., PU-H71-FITC).

-

This compound stock solution (in DMSO).

-

Assay buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.1 mg/ml bovine gamma globulin, and 2 mM DTT).

-

Black, low-volume 384-well assay plates.

-

A microplate reader capable of measuring fluorescence polarization.

-

-

Assay Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In the assay plate, add a constant concentration of the target protein (TRAP1 or Hsp90) and the fluorescent probe.

-

Add the serially diluted this compound or DMSO (vehicle control) to the wells.

-

Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to reach binding equilibrium.

-

Measure fluorescence polarization using the microplate reader with appropriate excitation and emission wavelengths for the fluorophore.

-

-

Data Analysis:

-

The fluorescence polarization values are plotted against the logarithm of the this compound concentration.

-

The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that causes 50% displacement of the fluorescent probe.

-

Hsp90 Client Protein Degradation Assay (Western Blot)

This method is used to assess the downstream effects of this compound on the stability of Hsp90 client kinases like Akt and Chk1 in cancer cells.

Principle: Cancer cells are treated with this compound, and the total protein levels of specific Hsp90 client kinases are measured by Western blotting. A decrease in the protein level indicates that the inhibition of Hsp90 by this compound is leading to the degradation of that client protein.

General Protocol:

-

Cell Culture and Treatment:

-

Culture cancer cell lines (e.g., HeLa) in appropriate media.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

-

-

Protein Extraction:

-

Lyse the cells in a suitable lysis buffer containing protease inhibitors to extract total cellular proteins.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the client proteins of interest (e.g., anti-Akt, anti-Chk1) and a loading control (e.g., anti-β-actin).

-

Wash the membrane and incubate with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities of the client proteins and normalize them to the loading control.

-

Compare the protein levels in this compound-treated cells to the vehicle-treated control to determine the extent of client protein degradation.

-

Mandatory Visualizations

Hsp90 Chaperone Cycle and Inhibition by this compound

Caption: The Hsp90 chaperone cycle and the inhibitory mechanism of this compound.

Experimental Workflow for Assessing this compound's Effect on Client Kinase Stability

Caption: Workflow for determining Hsp90 client protein degradation via Western Blot.

Signaling Pathway Inhibition by this compound

Caption: this compound inhibits Hsp90, leading to the degradation of client kinases.

References

Navigating the Nuances of mTOR Inhibition: A Technical Guide to DN401 and the Chemically Distinct Direct mTOR Inhibitor, Compound 401

For Researchers, Scientists, and Drug Development Professionals

The inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a cornerstone of modern therapeutic development, particularly in oncology. This technical guide addresses the role of "DN401" in mTOR signaling, a query that leads to an important distinction between indirect and direct pathway modulation. While literature points to This compound as a pan-Hsp90 inhibitor with downstream effects on the mTOR pathway, the closely named Compound 401 emerges as a direct inhibitor of mTOR kinase. This guide will elucidate the mechanisms of both, providing clarity on their distinct roles in mTOR signaling inhibition.

Section 1: this compound - An Indirect Modulator of mTOR Signaling via Hsp90 Inhibition

Recent scientific literature identifies This compound as a purine (B94841) scaffold, mitochondria-permeable, pan-Hsp90 inhibitor that simultaneously targets Hsp90, Grp94, and TRAP1.[1][2][3][4] Its influence on the mTOR pathway is a secondary effect stemming from the inhibition of Heat Shock Protein 90 (Hsp90), a critical chaperone for a multitude of signaling proteins, including key components of the PI3K/AKT/mTOR axis.

Mechanism of Indirect mTOR Inhibition by this compound

The stability and function of several upstream activators of mTOR, such as AKT, are dependent on Hsp90. By inhibiting Hsp90, this compound leads to the destabilization and subsequent degradation of these client proteins. This disruption of upstream signaling culminates in a reduction of mTOR activity. Research indicates that pan-Hsp90 inhibition can suppress cancer cell-protective mechanisms and exhibit potent anticancer activity.[2] Some studies have noted that the inhibition of TRAP1, a mitochondrial Hsp90 paralog also targeted by this compound, can influence the AKT/mTOR/p70S6K signaling pathway, thereby affecting cell migration and invasion.[5][6]

Experimental Insights into this compound's Action

Studies on this compound have primarily focused on its efficacy as a pan-Hsp90 inhibitor. For instance, it has been shown to induce the degradation of Hsp90 client proteins like Akt, Chk1, and HER2.[4] Furthermore, this compound has been demonstrated to inhibit all Hsp90 paralogs in vivo, leading to increased anticancer activity.[2] A Korean patent discloses this compound as a compound that simultaneously inhibits Hsp90 and its homologous proteins, including TRAP1.[7]

Section 2: Compound 401 - A Direct Inhibitor of mTOR Kinase

In contrast to the indirect mechanism of this compound, Compound 401 , with the chemical name 2-morpholino-4H-pyrimido[2,1-a]isoquinolin-4-one , is a well-documented direct inhibitor of both DNA-dependent protein kinase (DNA-PK) and mTOR.[8][9][10] This small molecule provides a valuable tool for studying the direct cellular effects of mTOR inhibition, independent of PI3K inhibition.

Quantitative Data on Compound 401's Inhibitory Activity

The inhibitory potency of Compound 401 has been characterized by its half-maximal inhibitory concentration (IC50) values against its primary targets.

| Target | IC50 Value |

| DNA-PK | 0.28 µM |

| mTOR | 5.3 µM |

Table 1: IC50 values of Compound 401 against DNA-PK and mTOR.[11]

Importantly, Compound 401 displays high selectivity, with no significant inhibition of the related kinases PI3K, ATM, and ATR at concentrations up to 100 µM.[8]

Mechanism of Direct mTOR Inhibition by Compound 401

Compound 401 acts as an ATP-competitive inhibitor, binding to the kinase domain of mTOR. This direct inhibition affects both major mTOR complexes, mTORC1 and mTORC2. This is evidenced by its ability to block the phosphorylation of downstream targets of both complexes:

This dual inhibition of mTORC1 and mTORC2 makes Compound 401 a valuable tool for investigating the full spectrum of mTOR signaling.

Experimental Protocols for Characterizing Compound 401

The following methodologies are central to characterizing the inhibitory activity of Compound 401.

Objective: To determine the IC50 values of Compound 401 against purified kinases.

Methodology:

-

Purified recombinant DNA-PK and mTOR enzymes are incubated with their respective substrates and a range of concentrations of Compound 401.

-

The reaction is initiated by the addition of ATP.

-

Kinase activity is measured by quantifying the phosphorylation of the substrate, typically through methods like radioactivity assays (using [γ-³²P]ATP) or fluorescence-based assays.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Objective: To assess the effect of Compound 401 on mTOR signaling in a cellular context.

Methodology:

-

A suitable cell line, such as COS7 cells, is cultured.[11]

-

Cells are treated with various concentrations of Compound 401 for a specified duration.

-

Cell lysates are prepared and subjected to Western blotting.

-

Phosphorylation status of key mTOR pathway proteins is assessed using phospho-specific antibodies against targets such as p-S6K1 (Thr389) and p-Akt (Ser473).

-

Total protein levels of S6K1 and Akt are also measured to ensure that the observed effects are due to changes in phosphorylation and not protein degradation.

Section 3: Visualizing the Signaling Pathways

To further clarify the distinct mechanisms of this compound and Compound 401, the following diagrams illustrate their points of intervention in the mTOR signaling pathway.

Caption: Indirect inhibition of mTOR signaling by this compound via Hsp90.

Caption: Direct inhibition of mTORC1 and mTORC2 by Compound 401.

Conclusion

In the landscape of mTOR signaling research, precision in terminology is paramount. While "this compound" is a pan-Hsp90 inhibitor that indirectly impacts the mTOR pathway, "Compound 401" is a chemically distinct entity that directly inhibits mTOR kinase activity. Understanding this distinction is crucial for the accurate design and interpretation of experiments aimed at dissecting the multifaceted roles of mTOR in health and disease. This guide provides a foundational understanding of both molecules, offering researchers the necessary data and conceptual framework to advance their investigations into mTOR-targeted therapies.

References

- 1. Heat Shock Protein 90 as Therapeutic Target for CVDs and Heart Ageing [mdpi.com]

- 2. Unleashing the full potential of Hsp90 inhibitors as cancer therapeutics through simultaneous inactivation of Hsp90, Grp94, and TRAP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. archives.ijper.org [archives.ijper.org]

- 5. The development of cancers research based on mitochondrial heat shock protein 90 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The Mitochondrial Chaperone TRAP1 as a Candidate Target of Oncotherapy [frontiersin.org]

- 7. KR102579424B1 - Compounds as a TRAP1 selective inhibitor with increased mitochondrial drug accumulation, and use thereof - Google Patents [patents.google.com]

- 8. Inhibition of mammalian target of rapamycin signaling by 2-(morpholin-1-yl)pyrimido[2,1-alpha]isoquinolin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rapamycin and mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective benzopyranone and pyrimido[2,1-a]isoquinolin-4-one inhibitors of DNA-dependent protein kinase: synthesis, structure-activity studies, and radiosensitization of a human tumor cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi-res.com [mdpi-res.com]

An In-depth Technical Guide on the Core Mechanisms of MGI 114 (Irofulven) in Apoptosis Induction

A Note on the Topic: Initial searches for a compound specifically designated "DN401" did not yield sufficient public data to construct a detailed technical guide. However, extensive research exists for a closely related and clinically evaluated anti-cancer agent, MGI 114 , also known as 6-hydroxymethylacylfulvene (HMAF) or by its generic name, Irofulven (B1672183) . This document will provide an in-depth technical guide on the apoptosis-inducing effects of MGI 114, fulfilling the core requirements of your request with a focus on this well-documented compound.

MGI 114 is a semi-synthetic derivative of the fungal toxin illudin S and has demonstrated potent anti-tumor activity by inducing programmed cell death, or apoptosis, in a variety of cancer cell lines. This guide will delve into its mechanisms of action, present quantitative data on its efficacy, detail experimental protocols for its study, and visualize the key signaling pathways involved.

Data Presentation: Efficacy of MGI 114 in Cancer Cell Lines

The cytotoxic and apoptosis-inducing effects of MGI 114 have been quantified across numerous cancer cell lines. The following tables summarize key findings from preclinical studies.

Table 1: Growth Inhibition (IC50) of MGI 114 in Various Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| CEM | Human Leukemia | 1.7 | [1] |

| LNCaP-Pro5 | Prostate Cancer | Not Specified | [2] |

| MiaPaCa-2 | Pancreatic Carcinoma | Not Specified | [3] |

| MCF-7 | Breast Cancer | ~0.33 (approx. 1 µM is 3x GI50) | [4] |

| MDA-MB-231 | Breast Cancer | ~0.33 (approx. 1 µM is 3x GI50) | [4] |

| A2780 | Ovarian Carcinoma | 0.49 | [5] |

| A2780/CP70 | Cisplatin-Resistant Ovarian Carcinoma | Not Specified | [5] |

| DU-145 | Prostate Cancer | Not Specified | [5] |

Table 2: Induction of Apoptosis by MGI 114

| Cell Line | Concentration (µM) | Treatment Duration | Apoptotic Effect | Reference |

| CEM | 2 | 4 hours | Induces single-strand DNA breaks | [1] |

| CEM | 20 | 4 hours + 17 hours post-incubation | >30% of total DNA fragmented | [1] |

| MCF-7 | 1 | 12 hours | 3.7% DNA fragmentation | [4] |

| MCF-7 | 1 | 24 hours | 14.1% DNA fragmentation | [4] |

| MCF-7 | 1 | 48 hours | 34.6% DNA fragmentation | [4] |

| MDA-MB-231 | 1 | 12 hours | 8.4% DNA fragmentation | [4] |

| MDA-MB-231 | 1 | 24 hours | 12.6% DNA fragmentation | [4] |

| MDA-MB-231 | 1 | 48 hours | 20.3% DNA fragmentation | [4] |

| LNCaP-Pro5 | Not Specified | 2-5 hours | Bax translocation to mitochondria | [2][6] |

| LNCaP-Pro5 | Not Specified | 4-12 hours | Cytochrome c release | [2][6] |

| LNCaP-Pro5 | Not Specified | ~6 hours | Caspase-9 processing initiated | [6] |

Core Mechanism of Action

MGI 114 is an alkylating agent that covalently binds to cellular macromolecules, including DNA and proteins.[2][7] This binding induces significant cellular stress, leading to the activation of apoptotic pathways. A key feature of MGI 114 is its ability to induce apoptosis in tumor cells while having a primarily cytostatic (growth-inhibiting) effect on normal cells.[8]

The induction of apoptosis by MGI 114 is a multi-faceted process involving:

-

DNA Damage: MGI 114 forms monoadducts with DNA, leading to single-strand breaks.[1] This damage can block DNA synthesis, leading to an S-phase arrest in the cell cycle.[1] The accumulation of DNA damage is a primary trigger for the apoptotic cascade.[9]

-

Mitochondrial Dysfunction: A central event in MGI 114-induced apoptosis is the disruption of mitochondrial function.[2] This is initiated by the early translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria.[2][6] This leads to the dissipation of the mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.[2][6]

-

Caspase Activation: The released cytochrome c triggers the activation of a cascade of cysteine-aspartic proteases known as caspases. MGI 114-induced apoptosis involves the activation of initiator caspases (like caspase-9) and effector caspases.[3][6] Interestingly, the process is not strictly dependent on caspase-3, as apoptosis is observed in caspase-3 deficient cell lines.[4]

-

MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathways are also involved. Specifically, MGI 114 has been shown to activate JNK1 and Erk1/2 in pancreatic cancer cells, and inhibition of these kinases reduces apoptosis.[3]

MGI 114 can induce both caspase-dependent and caspase-independent cell death pathways, highlighting its pleiotropic effects.[2] Furthermore, its efficacy appears to be independent of the p53 tumor suppressor status of the cancer cells.[10]

Signaling Pathways

The following diagram illustrates the key signaling events in MGI 114-induced apoptosis.

Caption: MGI 114 induced apoptosis signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the effects of MGI 114 on apoptosis.

This assay is used to determine the cytotoxic effects of MGI 114 and to calculate its IC50 value.

-

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

MGI 114 (Irofulven) stock solution

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 N HCl in isopropanol)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of MGI 114 in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the MGI 114 dilutions to the respective wells. Include untreated control wells.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

This method quantifies the amount of fragmented DNA, a hallmark of apoptosis.

-

Materials:

-

Cells treated with MGI 114

-

Lysis buffer (e.g., 0.5% Triton X-100, 10 mM Tris-HCl pH 7.4, 5 mM EDTA)

-

Centrifuge

-

Diphenylamine (DPA) reagent

-

Spectrophotometer

-

-

Procedure:

-

Treat cells with MGI 114 for the desired time and concentration.

-

Harvest both adherent and floating cells and centrifuge to obtain a cell pellet.

-

Resuspend the pellet in lysis buffer and incubate on ice for 30 minutes.

-

Centrifuge at 13,000 x g for 20 minutes to separate the intact chromatin (pellet) from the fragmented DNA (supernatant).

-

Transfer the supernatant to a new tube.

-

Add DPA reagent to both the supernatant and the pellet fractions.

-

Incubate at 37°C overnight.

-

Measure the absorbance at 600 nm.

-

Calculate the percentage of fragmented DNA as (absorbance of supernatant) / (absorbance of supernatant + absorbance of pellet) x 100.

-

This technique identifies apoptotic cells based on their fractional DNA content.

-

Materials:

-

Cells treated with MGI 114

-

Phosphate-buffered saline (PBS)

-

70% ethanol (B145695) (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Treat cells with MGI 114.

-

Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the cells by flow cytometry. The sub-G1 peak represents the apoptotic cell population.

-

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

-

Materials:

-

Cells treated with MGI 114

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Primary antibodies (e.g., anti-Bax, anti-cytochrome c, anti-cleaved caspase-9, anti-cleaved PARP, anti-phospho-JNK, anti-phospho-Erk1/2)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Treat cells with MGI 114 and prepare cell lysates using RIPA buffer.

-

Determine protein concentration using the BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for assessing MGI 114-induced apoptosis.

Caption: Experimental workflow for apoptosis assay.

References

- 1. Effects on DNA integrity and apoptosis induction by a novel antitumor sesquiterpene drug, 6-hydroxymethylacylfulvene (HMAF, MGI 114) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Irofulven (6-hydroxymethylacylfulvene, MGI 114)-induced apoptosis in human pancreatic cancer cells is mediated by ERK and JNK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Irofulven induces apoptosis in breast cancer cells regardless of caspase-3 status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Caspase-mediated apoptosis and caspase-independent cell death induced by irofulven in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Differential cytotoxicity and induction of apoptosis in tumor and normal cells by hydroxymethylacylfulvene (HMAF) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DNA damage-induced cell death by apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytotoxic effects of MGI 114 are independent of tumor p53 or p21 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

DN401 Protocol for In Vitro Kinase Assays: A Detailed Application Note

For Researchers, Scientists, and Drug Development Professionals

Introduction

DN401, a potent and selective inhibitor of Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1), offers a valuable tool for investigating the roles of this mitochondrial chaperone in cellular processes and for the development of novel therapeutics.[1] TRAP1, a member of the Heat Shock Protein 90 (Hsp90) family, is a key regulator of mitochondrial proteostasis, metabolism, and cell survival, and its overexpression is implicated in various cancers.[2][3] This document provides detailed application notes and protocols for the in vitro assessment of this compound's inhibitory activity on TRAP1's ATPase function, a critical aspect of its chaperone activity.

Signaling Pathway and Mechanism of Action

TRAP1 functions as an ATP-dependent molecular chaperone within the mitochondrial matrix. Its activity is crucial for maintaining the integrity and function of mitochondrial proteins, thereby influencing oxidative phosphorylation (OXPHOS), apoptosis, and metabolic reprogramming in cancer cells.[3][4] this compound exerts its inhibitory effect by competing with ATP for the binding pocket in the N-terminal domain of TRAP1, thereby preventing the conformational changes required for its chaperone activity.[1] This inhibition disrupts the TRAP1-dependent folding and stabilization of its client proteins, leading to their degradation and ultimately inducing apoptosis in cancer cells.

dot

References

- 1. Design and Synthesis of TRAP1 Selective Inhibitors: H-Bonding with Asn171 Residue in TRAP1 Increases Paralog Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New insights into TRAP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Mitochondrial Chaperone TRAP1 as a Candidate Target of Oncotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TRAP1: A Metabolic Hub Linking Aging Pathophysiology to Mitochondrial S-Nitrosylation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for DN401 (ABN401) in Preclinical Oncology Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

DN401, also known as ABN401, is a highly potent and selective small molecule inhibitor of the c-MET receptor tyrosine kinase.[1][2] Dysregulation of the c-MET signaling pathway, through gene amplification, mutations, or overexpression, is a key driver in the development and progression of various human cancers, including non-small cell lung cancer (NSCLC) and gastric cancer.[1][3] ABN401 acts as an ATP-competitive inhibitor, effectively blocking the autophosphorylation of the MET kinase domain and subsequently inhibiting its downstream signaling pathways.[1][4] This targeted action makes ABN401 a promising therapeutic agent for tumors exhibiting MET oncogenic addiction.[1][2][3] These application notes provide detailed protocols and dosage information for the use of ABN401 in preclinical animal models of oncology.

Mechanism of Action and Signaling Pathway

ABN401 exerts its anti-tumor effects by specifically targeting the c-MET receptor. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-MET receptor dimerizes and autophosphorylates specific tyrosine residues within its kinase domain. This activation triggers a cascade of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, migration, and invasion. ABN401 binds to the ATP-binding pocket of the c-MET kinase domain, preventing its phosphorylation and thereby abrogating the activation of these downstream signaling cascades.[1][4]

Quantitative Data from Animal Studies

The following tables summarize the reported dosages and efficacy of ABN401 in various preclinical animal models.

Table 1: ABN401 Dosage and Efficacy in Xenograft Models

| Cancer Cell Line | Animal Model | Dosage (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |

| SNU-5 (Gastric) | BALB/c-nude mice | 3 | Oral | 5 days/week for 3 weeks | 24.47% | [1] |

| SNU-5 (Gastric) | BALB/c-nude mice | 30 | Oral | 5 days/week for 3 weeks | 89.49% | [1] |

| EBC-1 (Lung) | BALB/c-nude mice | 10 | Oral | 5 days/week for 3 weeks | 51.26% | [1] |

| EBC-1 (Lung) | BALB/c-nude mice | 30 | Oral | 5 days/week for 3 weeks | 77.85% | [1] |

| SNU638 (Gastric) | BALB/c-nude mice | 10 | Oral | 5 days/week for 3 weeks | 65.31% | [1] |

| SNU638 (Gastric) | BALB/c-nude mice | 30 | Oral | 5 days/week for 3 weeks | 78.68% | [1] |

Table 2: ABN401 Efficacy in Patient-Derived Xenograft (PDX) Models

| PDX Model | Cancer Type | MET Alteration | Dosage (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |

| GA3121 | Gastric | High Copy Number, IHC 3+ | 30 | Oral | 5 days/week for 3 weeks | 109.1% | [1] |

| LI0612 | Liver | High Copy Number, IHC 3+ | 30 | Oral | 5 days/week for 3 weeks | 99.11% | [1] |

| LU2503 | Lung | High Copy Number, IHC 3+ | 30 | Oral | 5 days/week for 3 weeks | 102.3% | [1] |

| LU5381 | Lung | MET exon 14 skipping, IHC 3+ | 10 | Oral | 5 days/week for 3 weeks | 63.09% | [1] |

| LU5381 | Lung | MET exon 14 skipping, IHC 3+ | 30 | Oral | 5 days/week for 3 weeks | 75.47% | [1] |

Table 3: Pharmacokinetic Parameters of ABN401 in Different Species

| Species | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | T1/2 (hr) | AUC0-t (ng·h/mL) | Bioavailability (F%) | Reference |

| SD Rats | IV | 5 | - | - | 2.9 | 1358.8 | - | [1][5] |

| SD Rats | Oral | 5 | 163.7 | 4.0 | 4.0 | 1150.9 | 84.7 | [1][5] |

| SD Rats | Oral | 20 | 560.8 | 6.0 | 4.5 | 5091.2 | 93.7 | [1][5] |

| SD Rats | Oral | 50 | 1215.0 | 8.0 | 5.5 | 13426.0 | 98.8 | [1][5] |

| Beagle Dogs | IV | 2 | - | - | 3.3 | 1148.0 | - | [1][5] |

| Beagle Dogs | Oral | 2 | 102.0 | 2.0 | 3.9 | 572.0 | 49.8 | [1][5] |

| Beagle Dogs | Oral | 5 | 215.0 | 2.0 | 3.8 | 1205.0 | 42.0 | [1][5] |

| Beagle Dogs | Oral | 10 | 385.0 | 2.0 | 4.0 | 2315.0 | 40.3 | [1][5] |

| Cynomolgus Monkeys | IV | 1 | - | - | 3.5 | 589.0 | - | [1][5] |

| Cynomolgus Monkeys | Oral | 1 | 45.0 | 2.0 | 4.2 | 235.0 | 39.9 | [1][5] |

| Cynomolgus Monkeys | Oral | 5 | 185.0 | 4.0 | 4.5 | 1235.0 | 41.9 | [1][5] |

| Cynomolgus Monkeys | Oral | 10 | 355.0 | 4.0 | 4.8 | 2545.0 | 43.2 | [1][5] |

Experimental Protocols

Xenograft Tumor Model Establishment

A standard protocol for establishing subcutaneous xenograft models is as follows:

-

Cell Culture: Culture human cancer cell lines (e.g., SNU-5, EBC-1) in appropriate media and conditions until they reach 70-80% confluency.

-

Cell Harvest: Harvest the cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5-10 x 10^6 cells per 100 µL.

-

Animal Inoculation: Subcutaneously inject 100 µL of the cell suspension into the right flank of 6-8 week old female BALB/c-nude mice.

-

Tumor Growth Monitoring: Monitor the mice for tumor growth. Caliper measurements of the tumor length (L) and width (W) should be taken 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (W^2 x L) / 2.

-

Treatment Initiation: Once the average tumor volume reaches approximately 150-300 mm³, randomize the mice into treatment and vehicle control groups.[1]

Drug Preparation and Administration

-

Formulation: ABN401 for oral administration can be formulated as a suspension in a vehicle such as 0.5% methylcellulose (B11928114) (MC) in sterile water.

-

Dosage Calculation: Calculate the required dose for each mouse based on its body weight.

-

Administration: Administer the calculated volume of the ABN401 suspension or vehicle control to the mice via oral gavage. The typical dosing schedule is once daily for five consecutive days, followed by a two-day rest, for a total of three weeks.[1]

Efficacy Assessment

-

Tumor Volume Measurement: Continue to measure tumor volumes 2-3 times per week throughout the treatment period.

-

Body Weight Monitoring: Monitor the body weight of the mice to assess for any treatment-related toxicity.

-

Tumor Growth Inhibition (TGI) Calculation: At the end of the study, calculate the TGI for each treatment group using the following formula: TGI (%) = [1 - (Mean tumor volume of treated group at end of study - Mean tumor volume of treated group at start of study) / (Mean tumor volume of control group at end of study - Mean tumor volume of control group at start of study)] x 100

Safety and Toxicology

Preclinical safety and toxicology studies are crucial to determine the therapeutic window of a new drug. While detailed toxicology data for ABN401 in animal studies is not extensively published in the cited literature, pharmacokinetic studies have been conducted in rats, dogs, and monkeys to assess its absorption, distribution, metabolism, and excretion (ADME) profile.[1][5] Researchers should conduct appropriate safety pharmacology and toxicology studies in relevant animal species to establish a safe starting dose for further clinical development.

Conclusion

This compound (ABN401) has demonstrated significant anti-tumor efficacy in preclinical animal models of cancers with c-MET dysregulation. The provided data and protocols offer a foundation for researchers to design and execute in vivo studies to further evaluate the therapeutic potential of this promising c-MET inhibitor. It is crucial to carefully select appropriate animal models with confirmed MET alterations to maximize the translational relevance of preclinical findings.

References

- 1. Therapeutic Efficacy of ABN401, a Highly Potent and Selective MET Inhibitor, Based on Diagnostic Biomarker Test in MET-Addicted Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Efficacy of ABN401, a Highly Potent and Selective MET Inhibitor, Based on Diagnostic Biomarker Test in MET-Addicted Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. ABN401 – ABION BIO [abionbio.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for DN401 in Radiosensitization Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

DN401 is a potent, cell-permeable, pan-inhibitor of the Heat Shock Protein 90 (Hsp90) family, demonstrating strong affinity for the mitochondrial paralog TRAP1 (TNF receptor-associated protein 1) and weaker inhibition of cytosolic Hsp90.[1][2] As a pan-Hsp90 inhibitor, this compound disrupts the conformational maturation and stability of a wide array of client proteins, many of which are integral to cancer cell proliferation, survival, and resistance to therapy. Notably, several Hsp90 client proteins are key components of the DNA Damage Response (DDR) pathway, suggesting a strong rationale for investigating this compound as a potential radiosensitizer in cancer therapy.[3][4][5] This document provides a proposed mechanism of action, detailed experimental protocols, and supporting data for the application of this compound in radiosensitization studies.

Proposed Mechanism of this compound-Mediated Radiosensitization

Ionizing radiation (IR) induces DNA double-strand breaks (DSBs), a lethal form of DNA damage. Cancer cells activate a complex DDR network to repair this damage, leading to radioresistance. The proposed mechanism for this compound as a radiosensitizer is centered on its ability to destabilize and promote the degradation of key DDR client proteins. By inhibiting Hsp90, this compound is hypothesized to compromise the two major DSB repair pathways: Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ).

Key Hsp90 client proteins involved in the DDR include:

-

ATM (Ataxia Telangiectasia Mutated): A primary sensor of DSBs that initiates the DDR cascade.

-

Chk1 (Checkpoint Kinase 1): A critical effector kinase that regulates cell cycle checkpoints, allowing time for DNA repair.[1]

-

RAD51: A key recombinase essential for the HR pathway.

-

DNA-PKcs (DNA-dependent Protein Kinase, catalytic subunit): A crucial component of the NHEJ pathway.

-

BRCA1/2: Tumor suppressors that play a central role in HR.

By promoting the degradation of these proteins, this compound is expected to impair the signaling and execution of DNA repair, leading to the accumulation of lethal DNA damage in irradiated cancer cells and ultimately enhancing the cytotoxic effects of radiation. The inhibition of the mitochondrial Hsp90, TRAP1, may further contribute to radiosensitization by increasing oxidative stress and promoting apoptosis.[6][7][8][9][10]

Data Presentation

While direct quantitative data for this compound in radiosensitization is not yet published, the following tables summarize data from studies on other pan-Hsp90 inhibitors, providing a benchmark for expected outcomes.

Table 1: In Vitro Radiosensitization by Hsp90 Inhibitors

| Hsp90 Inhibitor | Cell Line | Assay | Endpoint | Result | Reference |

| NVP-AUY922 | HeLa, HN5 | Clonogenic Survival | Dose Enhancement Ratio (DER) | DER > 1.5 at 10 nM | [11][12] |

| AT13387 | HNSCC cell lines | Clonogenic Survival | Sensitizer Enhancement Ratio (SER) | SER of 1.2-1.6 at non-toxic doses | [13] |

| 17-DMAG | MiaPaCa | DNA Repair | γH2AX foci persistence | Increased residual γH2AX foci at 24h post-IR | [4] |

Table 2: In Vivo Radiosensitization by Hsp90 Inhibitors

| Hsp90 Inhibitor | Tumor Model | Endpoint | Result | Reference |

| NVP-AUY922 | Head and Neck Squamous Cell Carcinoma Xenograft | Tumor Growth Delay | Significant tumor growth delay and increased survival with combination therapy | [11][12] |

| AT13387 | Pancreatic Cancer Xenograft | Tumor Growth Inhibition | Significant tumor growth inhibition with low-dose inhibitor and radiation | [13] |

Mandatory Visualizations

Caption: Proposed signaling pathway of this compound-mediated radiosensitization.

Caption: Experimental workflow for the clonogenic survival assay.

Caption: Logical workflow for an in vivo radiosensitization study.

Experimental Protocols